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Compound of Interest

Compound Name:
2-Amino-4-chloro-7-

methoxyquinazoline

Cat. No.: B2864077 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the characterization of 2-Amino-4-chloro-7-methoxyquinazoline. Designed for researchers,

scientists, and professionals in drug development, this document outlines the core

spectroscopic techniques essential for structural elucidation and purity assessment. In the

absence of publicly available experimental spectra for the title compound, this guide leverages

high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and

experimental data from a close structural analog for Mass Spectrometry (MS) and Infrared (IR)

spectroscopy. This approach, combining predictive analysis with comparative data from a

related molecule, offers a robust framework for the characterization of novel quinazoline

derivatives.

Molecular Structure and Overview
2-Amino-4-chloro-7-methoxyquinazoline is a heterocyclic compound with a quinazoline core,

which is a common scaffold in medicinal chemistry. Accurate structural confirmation is the

bedrock of any research and development endeavor. The following sections detail the

application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the

unambiguous identification of this molecule.

Caption: Molecular Structure of 2-Amino-4-chloro-7-methoxyquinazoline.
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NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. The following sections provide predicted ¹H and ¹³C NMR

data, which serve as a reliable guide for researchers synthesizing this compound.

Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-5 7.85 d 1H

H-6 7.10 dd 1H

H-8 6.95 d 1H

-NH₂ 5.50 br s 2H

-OCH₃ 3.90 s 3H

Note: Predicted data generated using advanced NMR prediction software. Actual experimental

values may vary based on solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Protons (H-5, H-6, H-8): The downfield region of the spectrum is characterized by

signals from the three aromatic protons on the quinazoline ring. H-5 is expected to be the

most deshielded due to the anisotropic effect of the adjacent pyrimidine ring and will likely

appear as a doublet. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8.

H-8, being ortho to the electron-donating methoxy group, is expected at the most upfield

position of the aromatic signals, appearing as a doublet.

Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a

broad singlet around 5.50 ppm. The broadness is due to quadrupole broadening from the

nitrogen atom and potential chemical exchange. This peak's intensity and position can be

sensitive to the solvent, concentration, and temperature. A D₂O exchange experiment would

confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.
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Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp

singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an

aromatic ring.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 162.5

C-4 155.0

C-4a 115.0

C-5 125.0

C-6 120.0

C-7 160.0

C-8 100.0

C-8a 150.0

-OCH₃ 56.0

Note: Predicted data generated using advanced NMR prediction software. Actual experimental

values may vary based on solvent and concentration.

Interpretation of the Predicted ¹³C NMR Spectrum:

Quaternary Carbons (C-2, C-4, C-4a, C-7, C-8a): The spectrum is expected to show five

signals for the quaternary carbons. C-2 and C-4, being part of the pyrimidine ring and

attached to nitrogen and chlorine, will be significantly deshielded. C-7, attached to the

electronegative oxygen of the methoxy group, will also appear at a downfield chemical shift.

Aromatic CH Carbons (C-5, C-6, C-8): Three signals are predicted for the protonated

aromatic carbons. C-8, being ortho to the electron-donating methoxy group, is expected to

be the most shielded.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a

distinct signal in the upfield region, around 56.0 ppm.

Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized procedure for acquiring high-quality NMR spectra for

quinazoline derivatives.

Sample Preparation:

Weigh approximately 5-10 mg of the 2-Amino-4-chloro-7-methoxyquinazoline sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)

in a clean, dry vial. Ensure the sample is fully dissolved.

Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquisition:

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should

be acquired to ensure a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

Process the acquired Free Induction Decay (FID) by applying Fourier transformation,

phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a compound. The data presented here is for the

close structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, as a reference.

Ion m/z (Mass-to-Charge Ratio) Relative Intensity (%)

[M]⁺ 239 100

[M+2]⁺ 241 33

[M-CH₃]⁺ 224 45

[M-Cl]⁺ 204 20

Source: NIST WebBook, experimental data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[1]

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The base peak is the molecular ion peak [M]⁺ at m/z 239. The presence

of a significant [M+2]⁺ peak at m/z 241 with an intensity of approximately one-third of the

molecular ion peak is a characteristic isotopic pattern for a compound containing one

chlorine atom.

Fragmentation Pattern: The fragmentation pattern provides further structural information. The

loss of a methyl radical (-CH₃) from the methoxy group results in the fragment ion at m/z

224. The loss of a chlorine radical (-Cl) gives rise to the ion at m/z 204.

Expected Data for 2-Amino-4-chloro-7-methoxyquinazoline:

For the title compound, the molecular weight is 209.63 g/mol . Therefore, the electron ionization

(EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209 and an [M+2]⁺

peak at m/z 211 due to the chlorine isotope. The fragmentation pattern would likely involve the

loss of a methyl group to give a fragment at m/z 194 and the loss of chlorine to give a fragment

at m/z 174.

Experimental Protocol for Mass Spectrometry
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Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

Further dilute the sample to a final concentration of about 1-10 µg/mL.

Instrumentation:

Utilize a mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The data presented is for the structural analog, 4-Amino-2-

chloro-6,7-dimethoxyquinazoline.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3200 N-H stretching Amino (-NH₂)

3050-3000 C-H stretching Aromatic

2950-2850 C-H stretching Methoxy (-OCH₃)

1640-1600 C=N stretching Quinazoline ring

1600-1450 C=C stretching Aromatic ring

1270-1200 C-O stretching Aryl ether

800-700 C-Cl stretching Chloroalkane

Source: Adapted from experimental data for 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2]

Interpretation of the IR Spectrum:

N-H Stretching: The presence of a primary amine is indicated by the broad absorption band

in the 3400-3200 cm⁻¹ region.

C-H Stretching: The sharp peaks between 3050-3000 cm⁻¹ are characteristic of aromatic C-

H stretching, while the absorptions in the 2950-2850 cm⁻¹ range are due to the C-H

stretching of the methoxy group.

C=N and C=C Stretching: The absorptions in the 1640-1450 cm⁻¹ region correspond to the

C=N and C=C stretching vibrations of the quinazoline and benzene rings.

C-O and C-Cl Stretching: The strong absorption around 1270-1200 cm⁻¹ is indicative of the

aryl ether C-O stretching. The C-Cl stretching vibration is expected in the fingerprint region,

typically between 800-700 cm⁻¹.

Expected Similarities for 2-Amino-4-chloro-7-methoxyquinazoline:

The IR spectrum of the title compound is expected to be very similar to that of its analog, as

they share the same core functional groups. The positions of the N-H, aromatic C-H, methoxy

C-H, C=N, C=C, C-O, and C-Cl stretching vibrations should be comparable.
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Experimental Protocol for FTIR Spectroscopy (Solid
Sample)

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

thin, transparent pellet.

Background Spectrum:

Place an empty KBr pellet or no sample in the FTIR spectrometer and record a

background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.

Sample Spectrum:

Place the KBr pellet containing the sample in the sample holder of the FTIR instrument.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Verification

Synthesis of 2-Amino-4-chloro-
7-methoxyquinazoline

Purification
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
This technical guide provides a comprehensive spectroscopic characterization of 2-Amino-4-
chloro-7-methoxyquinazoline using a combination of predicted and analog-derived

experimental data. The detailed analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

spectroscopy, along with standardized experimental protocols, offers a robust framework for

researchers in the field of medicinal chemistry and drug development. This integrated approach

ensures a high degree of confidence in the structural elucidation and purity assessment of this

and related quinazoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. support.revvitysignals.com [support.revvitysignals.com]

2. Chem 200/201 ACD/Labs NMR Software [capuchem.ca]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4-chloro-7-
methoxyquinazoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2864077#spectroscopic-data-for-2-amino-4-chloro-7-
methoxyquinazoline-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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